1,4,7,10-Tetraazacyclododecane-1-carboxaldehyde

Overview

Description

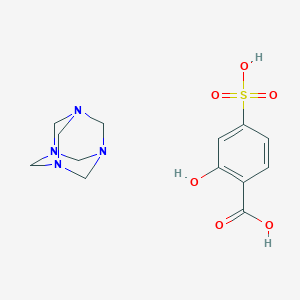

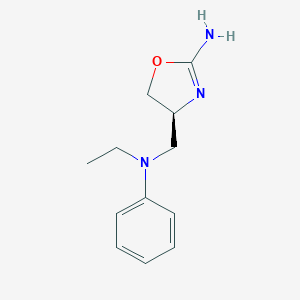

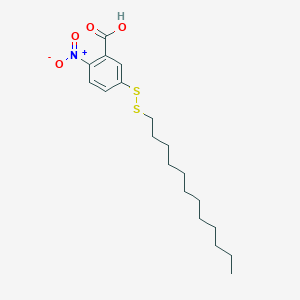

“1,4,7,10-Tetraazacyclododecane-1-carboxaldehyde” is a chemical compound with the molecular formula C9H20N4O . It is an intermediate in the synthesis of Gadoteridol, which is a gadolinium-based MRI contrast agent used in central nervous system imaging .

Synthesis Analysis

The synthesis of “1,4,7,10-Tetraazacyclododecane-1-carboxaldehyde” involves several steps. It is oxidized by hexacyano ferrate (III) in alkaline media to 1,4,7,10-tetraazacyclododecane-1-formic acid . The reaction is first order with respect to the aldehyde, alkaline catalyst, and hexacyanoferrate(III) .

Molecular Structure Analysis

The molecular structure of “1,4,7,10-Tetraazacyclododecane-1-carboxaldehyde” is complex. It has a molecular weight of 200.28 g/mol . The InChI string representation of its structure is InChI=1S/C9H20N4O/c14-9-13-7-5-11-3-1-10-2-4-12-6-8-13/h9-12H,1-8H2 .

Chemical Reactions Analysis

“1,4,7,10-Tetraazacyclododecane-1-carboxaldehyde” undergoes various chemical reactions. For instance, it is oxidized by hexacyano ferrate (III) in alkaline media to 1,4,7,10-tetraazacyclododecane-1-formic acid .

Physical And Chemical Properties Analysis

“1,4,7,10-Tetraazacyclododecane-1-carboxaldehyde” has several physical and chemical properties. It has a molecular weight of 200.28 g/mol, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 0 . Its Exact Mass and Monoisotopic Mass are both 200.16371127 g/mol . Its Topological Polar Surface Area is 56.4 Ų .

Scientific Research Applications

Synthesis and Ligand Preparation :

- Regioselective synthesis of 1,7-diprotected 1,4,7,10-tetraazacyclododecane is achieved, providing interesting starting materials for further preparation of macrocyclic ligands (Dumont, Jacques, Qixiu, & Desreux, 1994).

- Highly regioselective access to 7-substituted 1,4,7,10-tetraazacyclododecane-1-carbaldehyde derivatives is explored for synthetic and structural elucidation purposes (Anelli et al., 1995).

Molecular Recognition and Biochemical Applications :

- Development of new ligands that contain phenylboronic acid functions and a 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate cage for complexation of lanthanide ions, demonstrating potential in molecular recognition of sialic acid (Regueiro-Figueroa et al., 2010).

Medical Imaging and Contrast Agents :

- Application in the synthesis of 1,4,7,10-tetraazacyclododecane-tetraacetic acid, a key intermediate compound used in medical imaging (Wang Yan-hui, 2007).

- Study of macrocyclic Gd3+ chelates attached to a silsesquioxane core, highlighting their potential as magnetic resonance imaging contrast agents (Henig et al., 2010).

- Synthesis and chelation chemistry of DOTA-peptide conjugates, increasingly used in targeted imaging and therapeutic radiopharmaceuticals (De Leon-Rodriguez & Kovács, 2008).

- The impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) on biomedical imaging, demonstrating its versatility across various imaging modalities (Stasiuk & Long, 2013).

Catalysis and RNA Cleavage :

- Lanthanide complexes of 1,4,7,10-tetrakis(2-hydroxyalkyl)-1,4,7,10-tetraazacyclododecane derivatives promoting transesterification and RNA oligomer cleavage, offering insights into biochemical catalysis (Chin & Morrow, 1994).

properties

IUPAC Name |

1,4,7,10-tetrazacyclododecane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N4O/c14-9-13-7-5-11-3-1-10-2-4-12-6-8-13/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXILGZQWYDINMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(CCNCCN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,7,10-Tetraazacyclododecane-1-carboxaldehyde | |

CAS RN |

120041-13-6 | |

| Record name | 1,4,7,10-Tetraazacyclododecane-1-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120041136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7,10-Tetraazacyclododecane-1-carbaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9S55YG3W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-bis[(4-isocyanatophenoxy)methyl]propoxy]benzene](/img/structure/B51743.png)

![3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B51763.png)